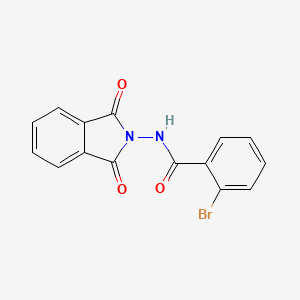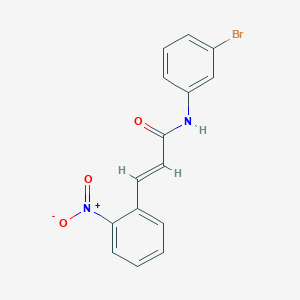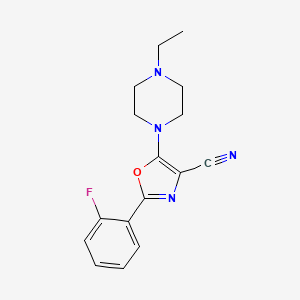![molecular formula C17H13N3S B5719845 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5719845.png)
3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is also known as GSK-3 inhibitor, which is an enzyme that plays a crucial role in regulating various cellular processes such as glycogen synthesis, cell cycle progression, and apoptosis.
作用機序
The mechanism of action of 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole involves the inhibition of GSK-3 enzyme, which is responsible for regulating various cellular processes. By inhibiting this enzyme, the compound can modulate various signaling pathways and cellular processes, leading to the potential therapeutic benefits in various disease conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole are primarily related to its inhibitory activity against GSK-3 enzyme. By inhibiting this enzyme, the compound can modulate various cellular processes such as glycogen synthesis, cell cycle progression, and apoptosis, leading to potential therapeutic benefits.
実験室実験の利点と制限
The advantages of using 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole in lab experiments are primarily related to its potent inhibitory activity against GSK-3 enzyme, which makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, the limitations of using this compound are related to its complex synthesis process, which requires several chemical reagents and solvents.
将来の方向性
There are several future directions for the research on 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole. Some of the potential areas of research include:
1. Development of new drugs for the treatment of Alzheimer's, diabetes, and cancer.
2. Investigation of the potential therapeutic benefits of this compound in other disease conditions.
3. Optimization of the synthesis process to make it more efficient and cost-effective.
4. Investigation of the potential side effects and toxicity of this compound.
5. Development of new methods for the delivery of this compound to target tissues and cells.
In conclusion, 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole is a chemical compound that has significant potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. Its potent inhibitory activity against GSK-3 enzyme makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, further research is required to fully understand the potential therapeutic benefits and limitations of this compound.
合成法
The synthesis of 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole involves a multi-step reaction process that requires several chemical reagents and solvents. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
科学的研究の応用
3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent inhibitory activity against GSK-3 enzyme. This makes it a potential candidate for the development of new drugs for the treatment of various diseases such as Alzheimer's, diabetes, and cancer.
特性
IUPAC Name |
4-(1H-indol-3-yl)-5-methyl-2-pyridin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-11-16(14-10-19-15-5-3-2-4-13(14)15)20-17(21-11)12-6-8-18-9-7-12/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYNQAZSEBAMJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6602213 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5719765.png)
![N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5719766.png)

![ethyl {[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}(oxo)acetate](/img/structure/B5719783.png)

![{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5719793.png)
![N'-[1-(1,3-benzodioxol-5-yl)ethylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5719798.png)



![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B5719828.png)

![1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5719835.png)
![N-(2-methylbenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5719851.png)